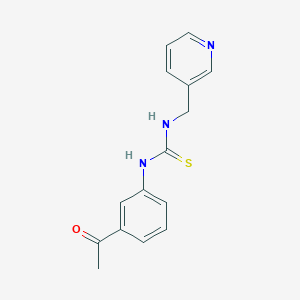
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as APTU, is a small molecule compound that has been widely studied for its potential applications in scientific research. APTU is a thiourea derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea can induce changes in gene expression that lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to exhibit anti-inflammatory and anti-viral activities. It does so by inhibiting the production of pro-inflammatory cytokines and by interfering with the replication of certain viruses. N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea is its relatively low cost and ease of synthesis. It is also highly stable and can be stored for long periods of time without degradation. However, one of the limitations of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea is its poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea. One potential area is in the development of new anti-tumor therapies. N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has shown promising results in preclinical studies, and further research could lead to the development of new drugs that target HDACs and other key enzymes involved in tumor growth. Another area of research is in the treatment of neurodegenerative diseases. N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea's neuroprotective effects make it a promising candidate for the development of new drugs that could slow or halt the progression of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea and to identify new targets for its activity.
Synthesemethoden
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized through a simple one-pot reaction between acetylacetone, pyridine-3-carboxaldehyde, and thiourea. The reaction takes place in a mixture of ethanol and water, and the product can be purified through recrystallization. The yield of the reaction is typically around 50-60%, and the purity of the product can be confirmed through NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of anti-tumor therapy. N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does so by inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)13-5-2-6-14(8-13)18-15(20)17-10-12-4-3-7-16-9-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXJBXKMZFDFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

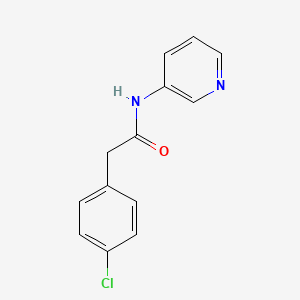
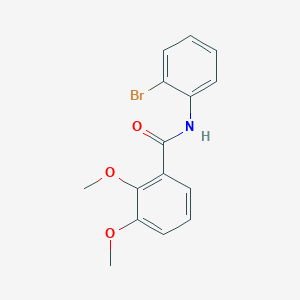
![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
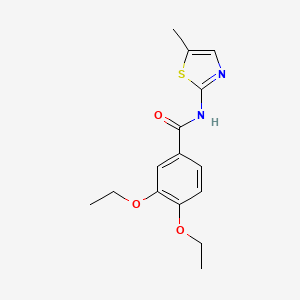
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)
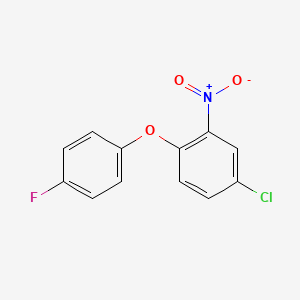
![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
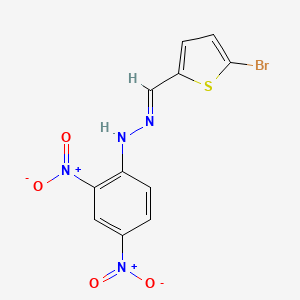
![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)
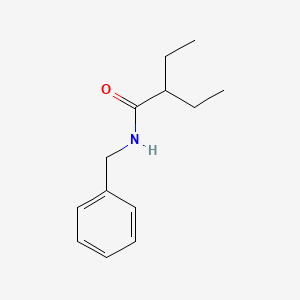
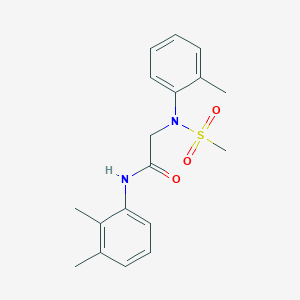
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)